

A Comparative Guide to TAM 146040 Panels for Liquid Penetrant Inspection

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available TAM 146040 panels, which are critical tools for the system performance monitoring of liquid penetrant inspection (LPI) processes. Adherence to stringent quality control standards is paramount in drug development and manufacturing, where LPI is employed to detect surface-breaking defects in critical equipment. This document outlines the specifications of TAM 146040 panels, compares available alternatives, and provides detailed experimental protocols for their use in accordance with industry standards.

Certificate of Conformance and Manufacturer Comparison

TAM 146040 panels are manufactured to the specifications outlined by Pratt & Whitney, a standard widely adopted in the aerospace and other critical industries. A certificate of conformance is a mandatory document accompanying each panel, verifying its compliance with these specifications. This certificate typically includes a unique serial number, a photograph of the crack indications, and measured sizes of the five "starburst" crack patterns.[1]

Several manufacturers produce TAM 146040 panels, with the primary distinction being the plating material used for the cracked surface. While traditional panels utilize a hard chrome plating, newer alternatives with nickel plating are available, offering different performance characteristics.



Manufacturer	Plating Material	Key Features	Approvals & Compliances
Hoffmann	Hard Chrome Alloy	German precision manufacturing, available in polished or grit-blasted finishes.[2][3]	Pratt & Whitney (146040), Rolls Royce, GE Aviation.[2] [3]
REL, Inc.	Proprietary Nickel	Hexavalent chromium- free, promoted as environmentally friendly. Non-clogging plating.[4]	Pratt & Whitney (146040-1, 146040-2), Rolls-Royce, GE Aviation. RoHS, REACH, WEEE, ELV, Proposition 65 compliant.[4]
Magnaflux	Hard Chrome	Manufactured to UTC / Pratt & Whitney TAM 146040 Rev N.[1]	ASTM E1417, AMS 2647.[1]
Sherwin	Hard Chrome	Long-standing manufacturer of PSM- 5 panels, which are comparable to TAM 146040.[5]	Pratt & Whitney (146040), MIL-STD- 6866, ASTM E1417. [5]
Helling	Chrome	Test panel Nr-5 is manufactured in accordance with Pratt- Whitney Aircraft Drawing Number TAM 146040.[6][7]	ASTM E1417, GE Specification P3TF2, MIL-STD-6866.[6][7]

Performance Comparison: Chrome vs. Nickel Plating







Direct, independent quantitative data comparing the performance of TAM 146040 panels from different manufacturers is not readily available in the public domain. However, an objective comparison can be made based on the known material properties of hard chrome and electroless nickel plating.



Performance Metric	Hard Chrome Plating	Electroless Nickel Plating	Supporting Data/Rationale
Hardness & Wear Resistance	Higher (68-72 HRC)[8]	Lower (45-55 HRC, can be increased with heat treatment)[8]	Hard chrome is inherently harder, making it more resistant to scratching and mechanical wear over repeated use and cleaning cycles.[8][9]
Corrosion Resistance	Good	Excellent	Electroless nickel provides superior protection against corrosive environments, which can be a factor in harsh cleaning or operating conditions. [8]
Uniformity of Plating	Good	Excellent	The electroless nickel plating process ensures a more uniform coating, especially on complex geometries, although the TAM panel surface is relatively simple. [10]
Environmental & Health	Contains hexavalent chromium (a known carcinogen)	Hexavalent chromium- free	Nickel-plated panels are promoted as a more environmentally friendly and safer alternative.[4]



Appearance of Indications

Bright, reflective surface with a bluish hue.[11]

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Bright, reflective surface with a bluish hue.[11]

Matte to semi-bright finish.[8]

different backgrounds, but no quantitative data on this is available.

Experimental Protocols

The primary use of a TAM 146040 panel is for the daily system performance check of a liquid penetrant inspection system, as specified in ASTM E1417.[1][12] This procedure is designed to detect sudden changes in the penetrant system's performance.[1]

Establishing a Baseline

A new TAM panel must be "baselined" with fresh, unused penetrant, emulsifier (if applicable), and developer.[1]

- Pre-cleaning: Thoroughly clean the panel to remove any contaminants. A recommended procedure is ultrasonic cleaning in a 20% solution of an alkaline cleaner in deionized water for at least 10 minutes at 60°C ± 5°C.[1]
- Rinsing: Rinse the panel with a water spray (25 psi ± 5 psi) for 90 seconds, followed by an acetone rinse.[1]
- Drying: Dry the panel in an oven for 20 minutes at 60°C ± 5°C.[1]
- Verification of Cleanliness: Inspect the panel under a UV-A lamp to ensure no residual fluorescence is present.[1]
- Penetrant Application: Apply fresh, unused penetrant to the panel surface.
- Dwell Time: Allow the penetrant to dwell for the time specified in your process documentation.



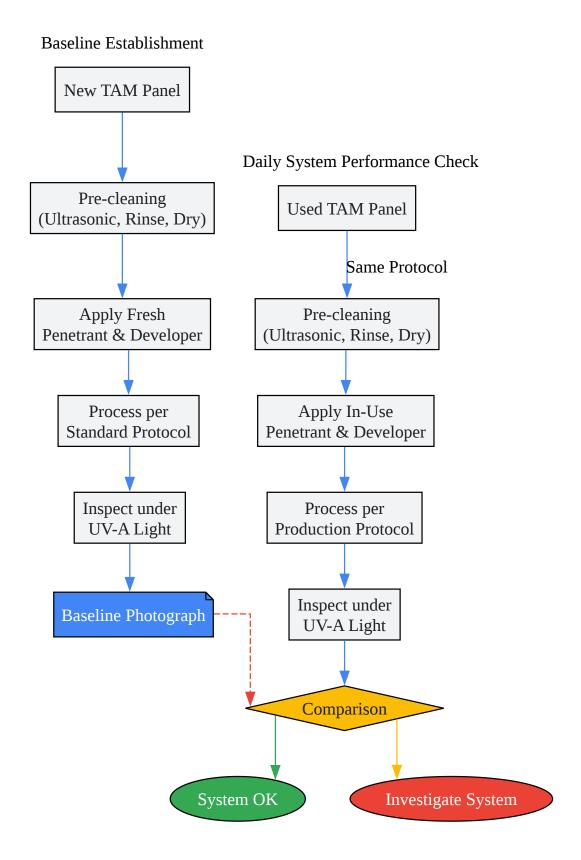
- Excess Penetrant Removal: Remove the excess penetrant using the method appropriate for your process (e.g., water wash, solvent wipe).
- Developer Application: Apply a thin, even layer of fresh, unused developer.
- Inspection: After the appropriate development time, inspect the panel under a UV-A light (minimum of 1000 μW/cm² at the surface) in a darkened area (less than 2 foot-candles of ambient light).[13]
- Documentation: Photograph the indications on the panel. This photograph will serve as the baseline for subsequent daily checks. Record the number of visible star indications.

Daily System Performance Check

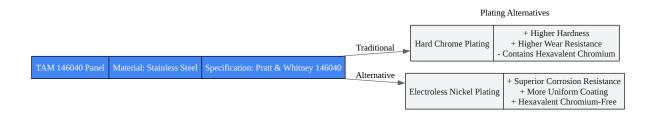
- Pre-cleaning: Clean the TAM panel as described in the baseline procedure.
- Processing: Process the panel through the in-use penetrant system using the same parameters as your production parts.
- Inspection: Inspect the panel under the same conditions as the baseline inspection.
- Comparison: Compare the number and appearance of the star indications to the baseline photograph. Any significant deviation (e.g., fewer visible stars, noticeable decrease in brightness) indicates a potential issue with the penetrant system that must be investigated and corrected.[1]

Visualizations









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